molecular formula C10H17NOS B14866845 6-Cyclohexylthiomorpholin-3-one

6-Cyclohexylthiomorpholin-3-one

Cat. No.: B14866845
M. Wt: 199.32 g/mol
InChI Key: RYPFZCJMCDUFSJ-UHFFFAOYSA-N
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Description

6-Cyclohexylthiomorpholin-3-one is a thiomorpholinone derivative characterized by a six-membered sulfur-containing heterocycle (thiomorpholine) with a ketone group at position 3 and a cyclohexyl substituent at position 4. Its molecular formula is C₁₀H₁₇NOS, and its structure combines lipophilic (cyclohexyl) and polar (thiomorpholinone) features. This compound is of interest in medicinal chemistry due to the pharmacological relevance of morpholinone and thiomorpholinone scaffolds, which are often explored for their bioactivity in kinase inhibition, antimicrobial agents, and CNS-targeting molecules .

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

6-cyclohexylthiomorpholin-3-one

InChI

InChI=1S/C10H17NOS/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)

InChI Key

RYPFZCJMCDUFSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CNC(=O)CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylthiomorpholin-3-one can be achieved through several methods. One common approach involves the [3+3]-cycloaddition of α-chlorohydroxamates and 1,4-dithiane-2,5-diol . This method provides a direct and practical approach to synthesizing thiomorpholin-3-one derivatives under mild conditions with moderate to good yields.

Industrial Production Methods: Industrial production methods for this compound typically involve scalable and eco-friendly processes. These methods are designed to be cost-effective and reproducible on a large scale .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

6-Cyclohexylthiomorpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclohexylthiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and inferred properties of 6-Cyclohexylthiomorpholin-3-one with morpholinone and thiomorpholinone derivatives from the literature:

Compound Name Core Structure Substituents Molecular Formula Key Inferred Properties
This compound Thiomorpholin-3-one Cyclohexyl at C6 C₁₀H₁₇NOS High lipophilicity; moderate thermal stability
(S)-6-Hydroxymethyl-morpholin-3-one Morpholin-3-one Hydroxymethyl at C6 C₅H₉NO₃ Polar, hydrophilic; potential for hydrogen bonding
6,6-Dimethyl-4-phenylmorpholin-2-one Morpholin-2-one Phenyl at C4; dimethyl at C6 C₁₂H₁₅NO₂ Steric hindrance; aromatic π-π interactions
Fluorophenyl-oxazolyl thiomorpholinone* Thiomorpholinone Fluorophenyl-oxazolyl at C6 Not provided Enhanced electronic effects (fluorine); possible metabolic stability

*Derived from (fluorophenyl-oxazolyl substituent).

Key Observations:
  • Cyclohexyl vs. Hydroxymethyl : The cyclohexyl group in the target compound increases lipophilicity compared to the polar hydroxymethyl group in (S)-6-Hydroxymethyl-morpholin-3-one. This difference may influence membrane permeability in biological systems .
  • Thiomorpholinone vs.
  • Substituent Position : The ketone at position 3 (vs. 2 in 6,6-Dimethyl-4-phenylmorpholin-2-one) may affect ring conformation and intermolecular interactions .

Thermal and Analytical Properties

Data from highlights the use of thermogravimetric analysis (TGA) and scanning electron microscopy (SEM) to assess stability and morphology. Compared to analogs like 3-boric acid thiophene (C₆H₄(BF₃)₂S), the cyclohexyl group in this compound likely enhances thermal stability due to its bulky, hydrophobic nature, as observed in similar cyclohexyl-containing compounds .

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